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Executive Summary
Cilengitide, a selective inhibitor of αvβ3 and αvβ5 integrins, was a promising therapeutic

candidate for glioblastoma (GBM), the most aggressive primary brain tumor in adults. Its

development was supported by a strong preclinical rationale targeting tumor angiogenesis,

invasion, and proliferation. This whitepaper provides an in-depth technical overview of

Cilengitide's journey, with a focus on its orphan drug designation, the pivotal clinical trials that

defined its trajectory, and the molecular pathways it aimed to disrupt. Despite initial promise,

the large-scale clinical trials, CENTRIC and CORE, ultimately failed to demonstrate a

significant survival benefit, leading to the discontinuation of its development for glioblastoma.

This document serves as a comprehensive resource for researchers in the field, offering

detailed experimental protocols, quantitative clinical data, and visualizations of the targeted

signaling pathways to inform future drug development efforts in neuro-oncology.

Orphan Drug Designation: A Regulatory Overview
Cilengitide was granted orphan drug status for the treatment of glioma by both the U.S. Food

and Drug Administration (FDA) and the European Medicines Agency (EMA), a designation

intended to facilitate the development of drugs for rare diseases.

U.S. Food and Drug Administration (FDA): Cilengitide received orphan drug designation for

the treatment of malignant glioma on May 27, 2005.[1] However, this designation was later

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b523762?utm_src=pdf-interest
https://www.benchchem.com/product/b523762?utm_src=pdf-body
https://www.benchchem.com/product/b523762?utm_src=pdf-body
https://www.benchchem.com/product/b523762?utm_src=pdf-body
https://www.benchchem.com/product/b523762?utm_src=pdf-body
https://www.zora.uzh.ch/entities/publication/60cc5f72-c036-4860-bab2-7da4c2972c35
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b523762?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


withdrawn on August 15, 2013, following the disappointing results of the Phase III CENTRIC

trial.

European Medicines Agency (EMA): The EMA also granted orphan drug designation to

Cilengitide for the treatment of glioblastoma.[1][2] This designation acknowledged the

significant unmet medical need for effective GBM therapies.

The initial orphan status underscored the promising preclinical data and the urgent need for

novel treatments for this devastating disease.

Mechanism of Action: Targeting Integrin Signaling
Cilengitide is a cyclic pentapeptide containing the Arg-Gly-Asp (RGD) sequence, which

selectively targets and inhibits the αvβ3 and αvβ5 integrins.[3] These integrins are

overexpressed on both glioblastoma cells and tumor-associated endothelial cells and play a

crucial role in tumor progression by mediating cell-matrix interactions.

Inhibition of αvβ3 and αvβ5 integrins by Cilengitide was shown to disrupt several key signaling

pathways implicated in glioblastoma pathogenesis:

Focal Adhesion Kinase (FAK)/Src/AKT Pathway: By blocking integrin signaling, Cilengitide
was demonstrated to inhibit the FAK/Src/AKT pathway, which is critical for cell survival,

proliferation, and migration.[2]

Transforming Growth Factor-β (TGF-β) Pathway: Integrins can regulate the activation of

TGF-β, a key mediator of glioblastoma's malignant phenotype, including invasion and

immunosuppression. Cilengitide was shown to reduce the phosphorylation of Smad2, a

downstream effector in the TGF-β pathway.

The multifaceted mechanism of action, targeting both the tumor cells directly and the tumor

microenvironment, provided a strong rationale for its clinical investigation in glioblastoma.
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Caption: Cilengitide's inhibition of αvβ3/αvβ5 integrins and downstream signaling pathways.

Key Clinical Trials: CENTRIC and CORE
The clinical development of Cilengitide for newly diagnosed glioblastoma was primarily driven

by two major studies: the Phase III CENTRIC trial and the Phase II CORE trial. These trials

were designed based on the hypothesis that the methylation status of the O6-methylguanine-

DNA methyltransferase (MGMT) gene promoter, a key predictive biomarker for response to

temozolomide, would influence the efficacy of Cilengitide.

Experimental Protocols
The general experimental workflow for both trials involved screening patients for their MGMT

promoter status, followed by randomization to receive standard of care with or without

Cilengitide.
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Caption: General experimental workflow for the CENTRIC and CORE clinical trials.

Standard of Care (Control Arm):

Radiotherapy (RT): 60 Gy administered in 30 fractions of 2 Gy, 5 days per week for 6 weeks.

[4][5]

Temozolomide (TMZ):
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Concomitant Phase: 75 mg/m² daily during radiotherapy.[4][5][6]

Adjuvant Phase: 150-200 mg/m² for 5 days every 28-day cycle for up to 6 cycles.[5][6]

Cilengitide Dosing:

CENTRIC Trial: 2000 mg administered intravenously twice weekly.[7][8]

CORE Trial:

Standard Arm: 2000 mg intravenously twice weekly.[9]

Intensive Arm: 2000 mg intravenously 5 times per week during the 6 weeks of

radiotherapy, followed by twice weekly.[9]

Primary and Secondary Endpoints:

Primary Endpoint: Overall Survival (OS).[8][9][10]

Secondary Endpoints: Progression-Free Survival (PFS), safety, and quality of life.[9][10]

Quantitative Data Summary
The results from both the CENTRIC and CORE trials were ultimately disappointing and did not

show a statistically significant benefit with the addition of Cilengitide to the standard of care.

Table 1: CENTRIC Trial (MGMT Methylated) - Key Results[8][11][12][13]

Endpoint
Cilengitide +
Standard of
Care (n=272)

Standard of
Care (n=273)

Hazard Ratio
(95% CI)

p-value

Median Overall

Survival
26.3 months 26.3 months 1.02 (0.81-1.29) 0.86

Median

Progression-Free

Survival

10.6 months 7.9 months 0.918 0.41
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Table 2: CORE Trial (MGMT Unmethylated) - Key Results[9][11][12]

Endpoint
Standard
Cilengitide + SoC
(n=88)

Intensive
Cilengitide + SoC
(n=88)

Control (SoC)
(n=89)

Median Overall

Survival
16.3 months 14.5 months 13.4 months

Median Progression-

Free Survival
5.6 months 5.9 months 4.1 months

Conclusion and Future Directions
The comprehensive clinical investigation of Cilengitide in glioblastoma, despite its strong

preclinical rationale and initial promise, ultimately concluded with the CENTRIC and CORE

trials failing to meet their primary endpoints.[11][13] The addition of Cilengitide to standard

chemoradiotherapy did not result in a significant improvement in overall survival for patients

with either methylated or unmethylated MGMT promoter status.[11][13] Consequently, the

clinical development of Cilengitide for glioblastoma was discontinued.

The journey of Cilengitide offers valuable lessons for the neuro-oncology drug development

community. While targeting integrins remains a valid therapeutic strategy, the experience with

Cilengitide highlights the challenges of translating preclinical efficacy into clinical benefit in a

complex and heterogeneous disease like glioblastoma. Future research in this area may need

to focus on:

Biomarker-driven patient selection: Identifying predictive biomarkers beyond MGMT

methylation status to enrich for patient populations more likely to respond to integrin

inhibition.

Combination therapies: Exploring novel combination strategies that may synergize with

integrin inhibitors to overcome resistance mechanisms.

Next-generation integrin inhibitors: Developing novel agents with improved pharmacokinetic

properties or different target specificities.
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The detailed data and methodologies presented in this whitepaper serve as a critical resource

for the scientific community to build upon the knowledge gained from the Cilengitide clinical

program and to inform the design of future studies aimed at developing effective therapies for

glioblastoma.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b523762#cilengitide-s-orphan-drug-status-for-
glioblastoma-treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b523762#cilengitide-s-orphan-drug-status-for-glioblastoma-treatment
https://www.benchchem.com/product/b523762#cilengitide-s-orphan-drug-status-for-glioblastoma-treatment
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b523762?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b523762?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

